molecular formula C23H18ClN3O4S B2554529 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-66-5

2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2554529
CAS RN: 895024-66-5
M. Wt: 467.92
InChI Key: SZLLQNQVSKULRJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has demonstrated potential in organic light-emitting diode (OLED) applications. Specifically, two new bipolar host materials derived from this compound—7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2)—have been reported. These materials exhibit excellent thermal and morphological stability, making them suitable as hosts for OLED devices. When employed as hosts, devices based on HF1 and HF2 show intrinsic red emission at 600 nm, with impressive maximum brightness and external quantum efficiency .

Adsorption of Herbicides

The compound’s structural features make it a potential adsorbent for removing herbicides from aqueous solutions. For instance, amino-functionalized zirconium-based metal-organic frameworks (MOFs) like UiO-66-NH2 have been synthesized and explored for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA). The adsorption process, kinetics, isotherms, thermodynamics, and regeneration of the adsorbent have been investigated .

Mode of Action Studies

Understanding the molecular action mode of herbicides is crucial for effective weed control. Recent findings emphasize the physiological processes, perception, and signal transduction pathways affected by herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound is an auxin mimic and plays a role in plant growth regulation, affecting processes such as abscisic acid and ethylene metabolism .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c24-16-3-5-17(6-4-16)31-14-22(28)27(13-15-2-1-7-25-12-15)23-26-18-10-19-20(11-21(18)32-23)30-9-8-29-19/h1-7,10-12H,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLLQNQVSKULRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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